Cellooctaose Enables Lactic Acid Bacteria Growth Where Shorter Cellodextrins Fail
A recombinant Lactococcus lactis strain was engineered to secrete β-glucosidase and endoglucanase, enabling it to grow on cellooligosaccharides. The strain was able to grow on cellooctaose (DP8) and efficiently metabolize it to L-lactic acid, demonstrating a functional metabolic capacity beyond that of many native LABs [1]. This is a direct functional differentiation from shorter cellodextrins like cellohexaose (DP6), which represent the typical upper limit for unmodified LAB metabolism [1].
| Evidence Dimension | Microbial Growth Substrate Utilization |
|---|---|
| Target Compound Data | Cellooctaose (DP8) supports growth and metabolism of engineered L. lactis [1]. |
| Comparator Or Baseline | Cellohexaose (DP6) and shorter oligosaccharides; native LAB cannot metabolize >DP6 [1]. |
| Quantified Difference | Functional capability; DP8 is metabolized, DP6 represents a functional threshold for native strains. First report of a LAB able to directly metabolize cellooligosaccharides longer than cellohexaose [1]. |
| Conditions | Recombinant Lactococcus lactis strain in single-step fermentation [1]. |
Why This Matters
For scientists developing consolidated bioprocessing (CBP) strategies, cellooctaose is an essential substrate to validate strain performance beyond the DP6 barrier, directly impacting the feasibility of converting cellulose to value-added chemicals.
- [1] Gandini, C., et al. (2017). Recombinant Lactococcus lactis for efficient conversion of cellodextrins into L-lactic acid. Biotechnol. Bioeng., 114(12), 2807-2817. View Source
